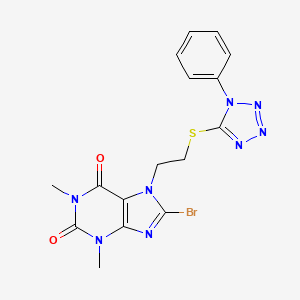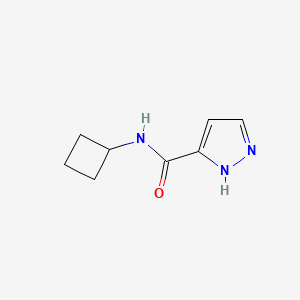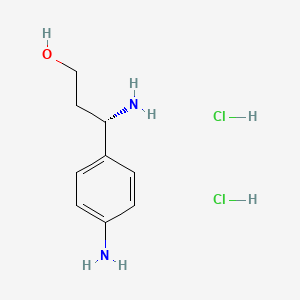![molecular formula C15H9ClN4O5 B2480544 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate CAS No. 851862-94-7](/img/structure/B2480544.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of benzo[d][1,2,3]triazine and has been synthesized using different methods.
Scientific Research Applications
Anti-Alzheimer Activity
This compound has been investigated for its potential as an anti-Alzheimer agent. Researchers synthesized novel derivatives bearing a pyridinium moiety and screened them against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most of the synthesized compounds exhibited good inhibitory activity against AChE, with compound 6j showing the highest AChE inhibitory activity. Notably, these compounds displayed low anti-BuChE activity, except for compound 6i, which exhibited BuChE inhibitory activity surpassing that of donepezil. The kinetic study of compound 6j revealed mixed-type inhibition of AChE, confirmed by docking studies. Compound 6j also demonstrated significant neuroprotective activity against oxidative stress in PC12 cells induced by H2O2 .
Limited Activity Against β-Secretase
While compound 6j showed promise against AChE, its activity against β-secretase (involved in amyloid plaque formation) was relatively low. Researchers may explore additional modifications to enhance its efficacy in this regard.
Mechanism of Action
Target of Action
The primary targets of the compound, also known as (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-chloro-3-nitrobenzoate, are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and cognition.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is responsible for the transmission of signals in the nervous system. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is the enhanced cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can potentially improve memory and cognition, making the compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O5/c16-11-6-5-9(7-13(11)20(23)24)15(22)25-8-19-14(21)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJIVHICMOPWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)

![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2480477.png)
![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)


